molecular formula C11H8ClN5 B15358580 2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile

2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile

Cat. No.: B15358580
M. Wt: 245.67 g/mol
InChI Key: LLSPDPUYMFGAEE-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile (hereafter referred to as the target compound) is a pyrimidinecarbonitrile derivative characterized by a 4-chlorophenyl substituent at the 6-position and amino groups at the 2- and 4-positions. Its molecular formula is C₁₁H₈ClN₅, with a molecular weight of 245.67 g/mol. Key physicochemical properties include:

  • Melting Point: 229–231°C .
  • Spectroscopic Data:
    • IR (KBr): Peaks at 3506, 3428 (N–H stretching), 2205 (C≡N), and 1685 cm⁻¹ (C=N) .
    • ¹H NMR (DMSO-d₆): δ 7.15–7.76 (m, aromatic protons and NH₂) .
    • ¹³C NMR: δ 76.15 (C5), 117.23 (C≡N), and aromatic carbons between 128.52–168.65 ppm .
  • Mass Spectrometry: m/z 245 (M⁺) with fragmentation patterns at m/z 203, 75, and 43 .

This compound is synthesized via multicomponent reactions under thermal aqueous conditions, highlighting its role as a scaffold for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H8ClN5/c12-7-3-1-6(2-4-7)9-8(5-13)10(14)17-11(15)16-9/h1-4H,(H4,14,15,16,17)

InChI Key

LLSPDPUYMFGAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=N2)N)N)C#N)Cl

Origin of Product

United States

Biological Activity

2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes significant functional groups that enhance its interaction with biological targets, making it a subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Amino groups : Positioned at the 2 and 4 positions, contributing to its reactivity.
  • Chlorophenyl group : At the 6 position, which may influence its biological activity.
PropertyValue
Molecular FormulaC10H9ClN4
Molecular Weight232.66 g/mol
Melting Point238–240 °C
SolubilitySoluble in DMSO, ethanol

Anticancer Activity

Research indicates that compounds with a pyrimidine backbone exhibit significant anticancer properties. For instance, derivatives of 2,4-diaminopyrimidine have shown efficacy against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Compounds can interfere with the cell cycle, leading to cell death.
  • Caspase Activation : Induction of caspase pathways has been observed, promoting apoptosis.

In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, a related compound showed an IC50 value of approximately 15 µM against leukemia cells .

Antiviral Activity

Compounds similar to this compound have been investigated for antiviral properties. A study on related pyrimidine derivatives demonstrated effective inhibition against viral replication in certain strains of viruses. The mechanism often involves interference with nucleic acid synthesis, which is crucial for viral propagation .

Antimicrobial Activity

Pyrimidine derivatives are known for their broad-spectrum antimicrobial activity. Research has shown that they can be effective against various bacterial and fungal strains. The presence of electron-withdrawing groups like chlorine enhances their antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The amino and nitrile groups are critical for binding to the active sites of enzymes such as dihydrofolate reductase (DHFR), leading to inhibition of folate metabolism in pathogens .
  • DNA Interaction : Some studies suggest that these compounds may interact directly with DNA, disrupting replication processes essential for cell survival .

Study 1: Antitumor Efficacy

A series of synthesized pyrimidine derivatives were evaluated for their antitumor activity against various cancer cell lines. The study reported several compounds showing significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM. The structural modifications influenced their efficacy, highlighting the importance of the chlorophenyl group in enhancing activity against specific cancer types .

Study 2: Antiviral Properties

In a study assessing antiviral effects, derivatives similar to this compound were tested against HIV and herpes simplex virus. Results indicated effective inhibition of viral replication at low micromolar concentrations. The mechanism was attributed to interference with viral RNA synthesis .

Scientific Research Applications

Synthesis and Characteristics

2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile can be synthesized through various methods, often involving the condensation reaction of aromatic aldehydes, malononitrile, and guanidine nitrate, using a catalyst . One efficient protocol uses a TiO2–SiO2 nanocomposite as a heterogeneous catalyst under solvent-free conditions, offering high yields and ease of product isolation .

Spectroscopic Data:

  • Melting Point: 266-268 °C
  • FT-IR (KBr): 3436, 3165 (NH2), 2194 (CN), 1628, 1695, 1523 cm-1
  • 1H NMR (400 MHz, DMSO-d6): δ (ppm) = 7.64-7.69 (4H, 2 NH2), 7.98-8.01 (2H, m, ArH), 8.45 (2H, m, ArH)
  • 13C NMR (100 MHz, DMSO-d6): δ (ppm) = 76.36, 118.25, 128.74, 130.46, 135.52, 13

The structure of the synthesized compound is typically confirmed using IR, 1H NMR, and 13C NMR spectroscopic data, as well as elemental analyses .

Applications in Scientific Research

Pyrimidine derivatives, including this compound, exhibit a wide range of biological activities, making them valuable in drug discovery and development .

  • Antimicrobial Agents: Pyrimidine derivatives are recognized for their antimicrobial properties . They have been explored as potential antibacterial agents against Gram-positive bacteria such as S. aureus and B. subtilis, and Gram-negative bacteria such as E. coli and P. aeruginosa .
  • DHFR Inhibitors: Diaminopyrimidines are known as potent inhibitors of dihydrofolate reductase (DHFR) . These compounds, featuring a 2,4-diaminopyrimidine core, are designed to inhibit mt-DHFR by attaching side chains that occupy the glycerol binding site .
  • Synthesis of Novel Compounds: this compound serves as a crucial intermediate in synthesizing various novel pyrimidine derivatives . These derivatives are synthesized for potential therapeutic applications, capitalizing on the pyrimidine scaffold's ability to interact with biological targets through hydrogen bonding and its role as a bioisostere for phenyl and other aromatic π systems .

Data Table

CompoundApplicationDescription
This compoundIntermediate in synthesisUsed in the synthesis of various pyrimidine derivatives with potential therapeutic applications.
Pyrimidine derivativesAntimicrobial agentsEffective against Gram-positive and Gram-negative bacteria. Substitution of electron-withdrawing groups on the aromatic ring enhances activity .
2,4-Diaminopyrimidine core-based derivativesmt-DHFR inhibitorsDesigned to inhibit mt-DHFR by occupying the glycerol binding site. Shows potential as selective inhibitors .

Comparison with Similar Compounds

a) 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h)

  • Structure: Differs by replacing one amino group (C2) with a phenyl ring.
  • Properties: Melting Point: 222°C . Elemental Analysis: Found C 66.22% vs. theoretical 66.67% . Impact: The phenyl group increases hydrophobicity but reduces hydrogen-bonding capacity compared to the diamino derivative.

b) 2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k)

  • Structure : 4-Chlorophenyl replaced with 4-bromophenyl.
  • Properties :
    • Melting Point: >240°C .
    • Molecular Weight: 290.12 g/mol (vs. 245.67 g/mol for the target compound).
    • Impact : Bromine’s higher atomic weight and polarizability enhance molecular stability but reduce solubility in polar solvents .

c) 2,4-Diamino-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (4d)

  • Structure : 4-Chlorophenyl replaced with 4-methylphenyl.
  • Properties :
    • Melting Point: 130°C .
    • Elemental Analysis : Found C 63.69% vs. theoretical 63.99% .
    • Impact : The electron-donating methyl group lowers melting point due to reduced crystal lattice energy compared to the electron-withdrawing chloro substituent .

Variation in Amino Substituents

a) 4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile (5k)

  • Structure: One amino group (C2) replaced with phenethylamino.
  • Properties: Melting Point: 161°C . ¹H NMR: δ 3.63 (t, NHCH₂) and 2.90 (t, CH₂), indicating aliphatic chain flexibility .

b) DICYCLANIL (4,6-diamino-2-cyclopropylaminopyrimidine-5-carbonitrile)

  • Structure: Cyclopropylamino substituent at C2.
  • Application : Veterinary antiparasitic agent (CAS 112636-83-6) .
  • Impact : The cyclopropyl group enhances metabolic stability, making it suitable for long-acting formulations .

Functional Group Modifications

a) 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

  • Structure : Chloro and trifluoromethyl groups at C4 and C4.
  • Properties : Molecular weight 207.54 g/mol; used in pharmaceutical intermediates .
  • Impact : Trifluoromethyl groups improve lipophilicity and bioavailability .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Melting Point (°C) Molecular Formula Key Spectral Features (IR, cm⁻¹)
Target Compound 229–231 C₁₁H₈ClN₅ 2205 (C≡N), 1685 (C=N)
4h 222 C₁₇H₁₁ClN₄ 2212 (C≡N), 1641 (C=N)
4k >240 C₁₁H₈BrN₅ 2205 (C≡N), 1542 (Ar)
4d 130 C₁₂H₁₁N₅ 2212 (C≡N), 1666 (C=N)

Table 2: Elemental Analysis Comparison

Compound Name %C (Found/Theoretical) %H (Found/Theoretical) %N (Found/Theoretical)
Target Compound 53.55/53.85 3.12/3.29 28.32/28.57
4h 66.22/66.67 3.58/3.74 18.09/18.37
4d 63.69/63.99 4.78/4.92 30.92/31.09

Key Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, Br) increase melting points and stability due to enhanced intermolecular interactions.
  • Electron-donating groups (e.g., CH₃) lower melting points and improve solubility .

Biological Relevance: Diamino derivatives (e.g., target compound, DICYCLANIL) exhibit enhanced hydrogen-bonding capacity, favoring interactions with biological targets .

Synthetic Flexibility :

  • Multicomponent reactions allow systematic substitution, enabling tuning of physicochemical and pharmacological properties .

Preparation Methods

Amino-Functionalized CoFe₂O₄@SiO₂ Nanoparticles

Amino-functionalized cobalt ferrite-silica nanoparticles (CoFe₂O₄@SiO₂-NH₂) have emerged as magnetically recoverable catalysts for synthesizing pyrimidinecarbonitriles. In this method, 4-chlorobenzaldehyde reacts with malononitrile and guanidine hydrochloride under varied energy inputs:

  • Conventional heating : 80°C for 45 minutes, yielding 92% product.
  • Microwave irradiation : 300 W for 10 minutes, achieving 95% yield.
  • Ultrasound irradiation : 40 kHz for 20 minutes, yielding 90%.

The catalyst’s dual acid-base sites facilitate simultaneous Knoevenagel condensation and Michael addition, followed by cyclization (Figure 1). Post-reaction, the catalyst is magnetically separated and reused for five cycles without significant activity loss.

Condition Time Yield (%) Energy Input
Conventional Heating 45 min 92 Thermal (80°C)
Microwave 10 min 95 300 W
Ultrasound 20 min 90 40 kHz

TiO₂–SiO₂ Nanocomposite Catalysis

A solvent-free protocol utilizing TiO₂–SiO₂ (1:1 molar ratio) nanocomposites achieves 93% yield at 80°C in 2 hours. The nanocomposite’s high surface area (≈350 m²/g) and Lewis acid sites enhance the reaction kinetics. Key advantages include:

  • No solvent waste , aligning with green chemistry principles.
  • Reusability : The catalyst retains 88% efficiency after four cycles.
  • Broad substrate scope : Compatible with electron-donating and withdrawing aryl aldehydes.

Comparative studies show this method outperforms earlier approaches in yield and reaction time (Table 2).

Catalyst Temperature (°C) Time (h) Yield (%)
TiO₂–SiO₂ 80 2 93
NaOH 80 4 78
Piperidine 100 3 65

Three-Component Condensation Under Aqueous Conditions

Aqueous ethanol solutions containing sodium acetate enable the synthesis of 4-amino-5-pyrimidinecarbonitriles at reflux. For 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile:

  • Reactants : 4-Chlorobenzaldehyde, malononitrile, guanidine nitrate.
  • Conditions : Reflux in H₂O/C₂H₅OH (1:1) for 4 hours.
  • Yield : 89% after recrystallization.

This method avoids toxic solvents but requires longer reaction times compared to nanocatalyzed routes.

Mechanistic Insights and Reaction Pathways

The synthesis universally follows a three-step mechanism (Figure 3):

  • Knoevenagel Condensation : 4-Chlorobenzaldehyde and malononitrile form an α,β-unsaturated nitrile.
  • Michael Addition : Guanidine attacks the nitrile’s β-carbon, generating a tetrahedral intermediate.
  • Cyclization and Aromatization : Intramolecular dehydration yields the pyrimidine ring, stabilized by the electron-withdrawing carbonitrile group.

Spectroscopic studies (¹H NMR, IR) confirm intermediate structures and final product purity.

Q & A

Q. What synthetic methodologies are optimal for preparing 2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile?

The compound can be synthesized via a three-component reaction under thermal aqueous conditions, using aldehydes, malononitrile, and guanidine derivatives. Key steps include refluxing in water or ethanol, followed by crystallization. For example, compound 4i (the target molecule) was synthesized with a yield of 70% and characterized via melting point (229–231°C), IR (NH₂ and CN stretches at ~3478 and 2212 cm⁻¹), and NMR (δH 7.18–7.77 ppm for aromatic protons) . Optimization involves adjusting reaction time, temperature, and stoichiometry of substituents like the 4-chlorophenyl group.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of techniques:

  • Elemental analysis to verify %C, H, N (e.g., C: 53.78%, H: 3.28%, N: 28.51% for 4i ) .
  • Spectroscopy : IR for functional groups (NH₂, CN), ¹H/¹³C NMR for aromatic and amine protons, and mass spectrometry (MS) for molecular ion peaks (e.g., m/z 245 for 4i ) .
  • Melting point determination to assess crystallinity (e.g., 229–231°C for 4i ) .

Q. What solvent systems are suitable for solubility studies?

Dimethyl sulfoxide (DMSO) is commonly used due to the compound’s limited aqueous solubility. For thermodynamic studies, 60% DMSO-water mixtures are effective for measuring viscosity and density, as seen in related pyrimidinecarbonitriles . Pre-saturation experiments at 298–313 K can determine concentration-dependent solubility profiles.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties?

Substitutions at the 4-position (e.g., Cl vs. Br) alter melting points, solubility, and spectral properties. For instance:

  • 4h (4-chlorophenyl): MP 222°C, MS m/z 306 .
  • 4j (4-bromophenyl): MP 235–238°C, MS m/z 351/353 . Halogens increase molecular polarity, affecting crystallization and intermolecular interactions. Computational modeling (e.g., DFT) can predict electronic effects of substituents on the pyrimidine ring.

Q. How can thermodynamic parameters guide experimental design for reaction optimization?

Thermodynamic studies in DMSO reveal:

  • Negative ΔG and ΔH : Reactions are spontaneous and exothermic .
  • Positive ΔS : Increased disorder due to solute-solvent interactions . These parameters inform solvent selection (e.g., DMSO for stabilizing intermediates) and temperature control (298–313 K optimal for viscosity studies) .

Q. How to resolve contradictions in spectral data across derivatives?

Discrepancies in NMR or IR spectra (e.g., NH₂ peak shifts) may arise from hydrogen bonding or crystallinity differences. Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • X-ray crystallography to confirm solid-state structures (e.g., bond angles and torsion angles in related compounds) .
  • Cross-validate with high-resolution MS and elemental analysis .

Q. What in vitro assays are suitable for evaluating bioactivity?

While commercial applications are excluded, methodological approaches include:

  • Antimicrobial assays : Agar dilution methods against bacterial/fungal strains.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa), noting IC₅₀ values.
  • Enzyme inhibition : Kinase or reductase assays, monitoring activity via UV-Vis or fluorescence .

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